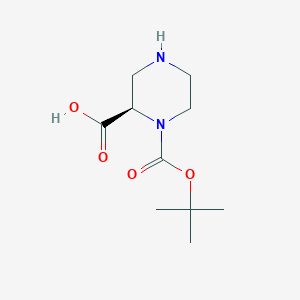

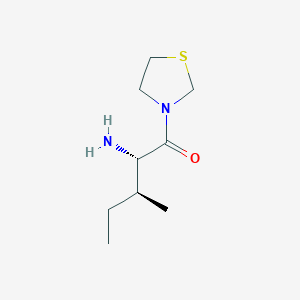

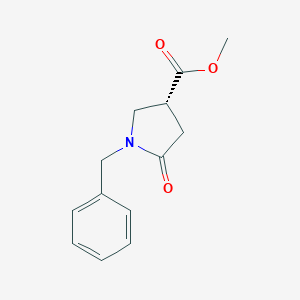

![molecular formula C10H18N2O6 B152195 6-氨基-2-[双(羧甲基)氨基]己酸 CAS No. 129179-17-5](/img/structure/B152195.png)

6-氨基-2-[双(羧甲基)氨基]己酸

描述

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid, also known as 6-aminohexanoic acid, is an ω-amino acid characterized by its hydrophobic and flexible structure. It is a synthetic derivative of lysine that lacks an α-amino group. This compound has been utilized clinically as an antifibrinolytic drug and has found applications in the synthesis of modified peptides and the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a linker in various biologically active structures, highlighting its versatility in molecular design .

Synthesis Analysis

The synthesis of 6-aminohexanoic acid derivatives can be complex and often requires stereoselective methods to ensure the correct configuration of the molecule. For instance, the stereoselective synthesis of a related compound, (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), was achieved using the Corey-Link methodology. This method is crucial for creating the amino acid stereogenic center, which is essential for the compound's biological activity . Although not directly related to 6-aminohexanoic acid, this approach demonstrates the importance of stereoselectivity in the synthesis of structurally complex amino acids.

Molecular Structure Analysis

The molecular structure of 6-aminohexanoic acid is significant due to its hydrophobic nature and flexibility, which are key attributes for its function in various applications. The absence of an α-amino group distinguishes it from natural amino acids and allows it to be used as a building block in the synthesis of peptides with unique properties. The structure of 6-aminohexanoic acid serves as a foundation for the development of novel amino acids with constrained geometries, such as the 2-azaspiro[3.3]heptane-derived amino acids, which are used in chemistry, biochemistry, and drug design .

Chemical Reactions Analysis

The chemical reactivity of 6-aminohexanoic acid is influenced by its amino and carboxyl functional groups. These groups allow it to participate in reactions typical of amino acids, such as peptide bond formation and amide coupling reactions. The compound's ability to act as a linker in biologically active structures is a testament to its reactivity and utility in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminohexanoic acid, such as solubility, melting point, and reactivity, are determined by its molecular structure. Its hydrophobic character influences its solubility in various solvents, which is crucial for its application in industrial processes and pharmaceutical formulations. The flexible nature of the molecule also affects its physical properties, making it suitable for the production of materials like nylon, where durability and flexibility are desired .

科学研究应用

1. 分子合成中的结构应用

6-氨基-2-[双(羧甲基)氨基]己酸因其疏水性和柔性结构而闻名,是化学合成中的重要元素,特别是在修改肽类中的应用。其应用延伸至合成纤维行业,尤其是在尼龙等聚酰胺合成纤维的生产中。此外,它被用作各种生物活性结构中的连接物,突显了其在分子结构设计中的多功能性 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。

2. 生物医学和生物化学应用

该化合物在生物医学中的应用包括其在合成2-氮杂螺[3.3]庚烷衍生氨基酸中的用途。这些氨基酸属于空间受限的氨基酸家族,对化学、生物化学和药物设计的进展至关重要,突显了该化合物在创建具有特定空间构型的分子结构方面的潜力 (Radchenko, Grygorenko, & Komarov, 2010)。

3. 材料科学和聚合物化学

在材料科学中,使用6-氨基-2-[双(羧甲基)氨基]己酸合成了每个重复单元携带两个三氨基基团和一个羧基团的聚合物。这些聚(酰胺-胺)s (PAAs)在氨基团的碱性方面表现出显著的变化,与它们的理化性质和生物行为相关,如细胞毒性和pH依赖性溶血。这表明了该化合物在调节合成聚合物的特定应用中的作用 (Ferruti et al., 2000)。

4. 纳米技术和表面修饰

该化合物被用于修改材料的表面性质,如在涉及羧酸功能化的单壁碳纳米管(SWNTs)的研究中所示。在这里,该化合物的侧链长度显著影响了这些SWNTs在广泛pH范围内在水中的溶解性,展示了其在调节纳米材料以满足各种应用需求方面的潜力 (Zeng, Zhang, & Barron, 2005)。

属性

IUPAC Name |

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

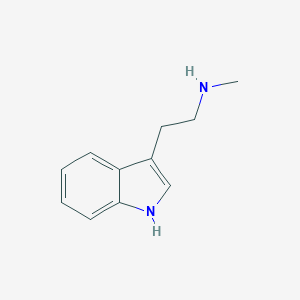

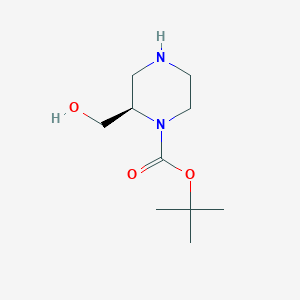

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

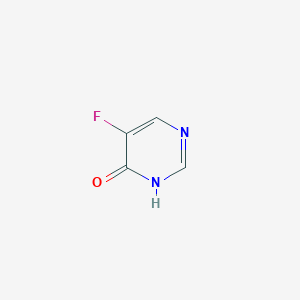

![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)